Methyl 1-methyl-1H-indazole-5-carboxylate
Overview
Description
“Methyl 1-methyl-1H-indazole-5-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C (OC)C1=CC=C (NN=C2)C2=C1
. The compound has a molecular weight of 190.2 and its InChI key is XTOQHQZMRMXLAT-UHFFFAOYSA-N
. Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can be used as a synthon in Sonogashira cross-coupling reactions .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored at room temperature in a sealed, dry environment . The compound has a molecular weight of 190.2 .Scientific Research Applications
Synthesis and Derivative Formation
- Methyl 1-methyl-1H-indazole-5-carboxylate and its derivatives have been explored in various synthesis processes. For instance, novel derivatives such as 2‐(substituted)‐5‐(1‐methyl‐1H‐indazol‐3‐yl)‐Oxazoles have been synthesized from 1-methyl-1H-Indazole 3-carboxylic acid, showing the compound's versatility in forming heterocyclic structures (Reddy et al., 2013).
Chemical Properties and Analysis
- Studies on the enthalpy of formation for indazoles, including 1-methyl-1H-indazole-6-carboxylic methyl ester, provide insights into the energetic and structural influence of carbonyl and acetate groups in these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these molecules (Orozco-Guareño et al., 2019).
Structural and Spectroscopic Investigations
- The molecular structure and properties of indazole derivatives, including this compound, have been characterized using various spectroscopic techniques, such as HPLC, GC-MS, FTIR, and NMR. These investigations provide valuable information about the molecular structure, conformation, and reactivity of these compounds, which is essential for their scientific applications (Dzygiel et al., 2004).
Applications in Medicinal Chemistry
- Indazole derivatives, including those related to this compound, have been studied for their potential medicinal applications. For instance, certain indazole-carboxamides have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), showcasing the therapeutic potential of these compounds in neurodegenerative and psychiatric disorders (Tzvetkov et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.
Biochemical Pathways
Given its potential interaction with kinases, it may influence pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on its potential interaction with kinases, it may influence cell cycle progression and cell volume regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 1-methyl-1H-indazole-5-carboxylate. For instance, storage temperature can affect its stability . Moreover, the compound should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .
Biochemical Analysis
Biochemical Properties
Methyl 1-methyl-1H-indazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit cell growth in certain cancer cell lines, such as colon and melanoma cells . This inhibition is likely due to the compound’s ability to interfere with key signaling pathways that regulate cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of specific enzymes, such as CYP1A2, leading to their inhibition . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby exerting its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained inhibition of enzyme activity and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth in cancer models . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of drugs and xenobiotics. The compound’s inhibition of CYP1A2 can lead to altered metabolic flux and changes in the levels of metabolites . Additionally, this compound may affect the activity of other enzymes involved in the detoxification of harmful substances.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound may localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
Properties
IUPAC Name |
methyl 1-methylindazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-4-3-7(10(13)14-2)5-8(9)6-11-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOQHQZMRMXLAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653311 | |
Record name | Methyl 1-methyl-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-82-0 | |
Record name | Methyl 1-methyl-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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